4-Aminopradimicin A
Description
Properties
CAS No. |
153619-31-9 |
|---|---|
Molecular Formula |
C40H45N3O18 |
Molecular Weight |
855.8 g/mol |
IUPAC Name |
(2R)-2-[[(5S,6S)-4-amino-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C40H45N3O18/c1-10-19(37(54)43-11(2)38(55)56)31(50)23-21-15(8-16-22(32(21)51)28(47)14-6-13(57-5)7-17(44)20(14)27(16)46)29(48)35(24(23)25(10)41)60-40-34(53)36(26(42-4)12(3)59-40)61-39-33(52)30(49)18(45)9-58-39/h6-8,11-12,18,26,29-30,33-36,39-40,42,44-45,48-53H,9,41H2,1-5H3,(H,43,54)(H,55,56)/t11-,12-,18-,26+,29+,30+,33-,34-,35+,36+,39+,40+/m1/s1 |
InChI Key |
MJWIFCSOCJZNLP-KOIICSSNSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C(C(=C(C(=C25)N)C)C(=O)N[C@H](C)C(=O)O)O)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C(C(=C(C(=C25)N)C)C(=O)NC(C)C(=O)O)O)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization Strategies for Pradimicin a Core Structure
Strategic Modifications on the Aglycone Moiety of Pradimicin A
The aglycone of Pradimicin A is a critical component for its biological activity. However, modifications at most positions lead to a significant loss of function. Research has identified specific sites where functionalization can be tolerated or even prove beneficial.
Regioselective Functionalization at the C-11 Position
Studies involving various modifications of the Pradimicin A aglycone have revealed that the C-11 position is uniquely suited for chemical alteration without compromising the compound's antifungal activity. nih.gov This discovery has positioned the C-11 site as a primary target for generating diverse and potent analogs.
Key derivatives synthesized through regioselective functionalization at this position include:
11-demethoxy derivative of Pradimicin A : This analog demonstrated promising antifungal activity comparable to the parent compound. nih.gov
11-O-ethyl and 11-O-fluoroethyl derivatives of Pradimicin T1 : These derivatives also retained significant antifungal efficacy. nih.gov
Furthermore, chemoenzymatic approaches have been successfully employed to modify this site. Microbial screening led to the discovery of actinomycete strains capable of producing 11-hydroxyl analogs, such as Pradimicin H. nih.gov Subsequent feeding of these hydroxylated compounds to other microbial cultures yielded 11-O-L-xylosylpradimicins, which exhibited a broad spectrum of antifungal activity. nih.gov
Table 1: Selected C-11 Position Derivatives of Pradimicins and Their Reported Activity
| Derivative Name | Parent Compound | Modification | Reported Activity | Reference |
| 11-demethoxy derivative | Pradimicin A | Demethoxylation | Promising antifungal activity | nih.gov |
| 11-O-ethyl derivative | Pradimicin T1 | O-ethylation | Promising antifungal activity | nih.gov |
| 11-O-fluoroethyl derivative | Pradimicin T1 | O-fluoroethylation | Promising antifungal activity | nih.gov |
| Pradimicin H | Pradimicin A | 11-O-demethylation (Hydroxylation) | Intermediate for further synthesis | nih.gov |
| 11-O-L-xylosylpradimicin H | Pradimicin H | O-xylosylation | Broad-spectrum antifungal activity | nih.gov |
Introduction of Amine Functionalities (e.g., at C-4, C-10) for Novel Analog Generation
While the outline suggests exploring the introduction of amine functionalities at the C-4 and C-10 positions of the aglycone, extensive research indicates that modifications at most sites on the aglycone, other than C-11, result in a significant loss of antifungal activity. nih.gov The numbering C-4' is typically associated with the amino group on the sugar moiety, and modifications at this position have been extensively studied. nih.govnih.gov However, direct functionalization of the aglycone at the C-4 or C-10 positions to introduce amine groups has not been reported as a successful strategy for retaining biological activity. The structural integrity of the benzo[a]naphthacene quinone core appears to be crucial, with the C-11 position being the primary exception for productive modification. nih.gov
Exploration of Other Aglycone Modification Sites
Beyond the C-11 position, other sites on the aglycone have been investigated, though with limited success in preserving the desired biological activity. Structure-activity relationship (SAR) studies have shown that the aglycone part is highly sensitive to chemical changes. nih.gov
However, biosynthetic and chemoenzymatic approaches have shown that other positions can be hydroxylated by specific enzymes. For instance, cytochrome P450 enzymes have been characterized that can introduce hydroxyl groups at the C-5 and C-6 positions of the pradimicin core structure. nih.gov While these hydroxylations are key steps in the natural biosynthesis of some analogs and serve as handles for subsequent glycosylations, the antifungal potency of these isolated intermediates compared to Pradimicin A has not been the primary focus of these biosynthetic studies. nih.gov The overarching finding from chemical modification studies remains that the C-11 position is the most amenable site for creating analogs without abolishing their antifungal properties. nih.gov
Chemical Derivatization of the Alanine Moiety for Structural Diversification
The D-alanine side chain of Pradimicin A offers another valuable opportunity for structural modification to create novel derivatives.
Approaches to Carboxyl Group Modification in the Alanine Side Chain
The terminal carboxyl group of the D-alanine moiety has been a successful target for chemical derivatization. Research has shown that this free carboxyl group can be modified without negatively impacting the compound's antifungal activity. nih.gov
A key strategy has been the synthesis of various amide derivatives. These modifications have yielded compounds with antifungal activities comparable to the parent Pradimicin A, demonstrating the viability of this approach for creating new analogs. nih.gov This indicates that the acidic nature of the carboxyl group is not an absolute requirement for its biological function.
In addition to forming amides, another significant strategy involves exchanging the entire D-alanine unit with other amino acids. A series of analogs were synthesized by coupling 4'-N-Cbz-pradimic acid with different amino acids. nih.gov The results showed that nearly all derivatives incorporating other D-α-amino acids retained their antifungal activity, with the D-proline analog being a notable exception. nih.gov
Table 2: Summary of Modifications on the Alanine Moiety
| Modification Strategy | Target | Outcome | Reference |
| Amide formation | Carboxyl group | Resulting amide derivatives showed antifungal activity comparable to Pradimicin A. | nih.gov |
| Amino acid exchange | Entire D-alanine unit | Derivatives with other D-α-amino acids (except D-proline) retained antifungal activity. | nih.gov |
Development of Novel Synthetic Routes and Chemoenzymatic Approaches for Pradimicin A Derivatives
The development of efficient and versatile synthetic routes is crucial for producing novel Pradimicin A derivatives. Modern strategies increasingly combine traditional chemical synthesis with biocatalysis in what are known as chemoenzymatic approaches. mdpi.com
Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations that are often challenging to achieve through conventional chemistry. mdpi.com In the context of Pradimicin A, this has been particularly effective for generating structural diversity.
Key chemoenzymatic strategies include:
Microbial Biotransformation : As seen with the C-11 position, specific microbial strains can be used to perform targeted modifications, such as demethylation and glycosylation, on the Pradimicin core. nih.gov
Combinatorial Biosynthesis : This approach involves the engineered expression of specific "tailoring enzymes" from the pradimicin biosynthetic gene cluster in a heterologous host. nih.gov For example, the enzyme PdmN, an amino acid ligase, has been used to attach D-alanine or D-serine to the C-16 carboxyl group of a biosynthetic intermediate. nih.gov Similarly, cytochrome P450 enzymes like PdmJ and PdmW have been used to introduce hydroxyl groups at the C-5 and C-6 positions, respectively, creating new analogs through enzymatic action. nih.gov
These methods provide powerful tools for creating libraries of new pradimicin analogues by combining different biosynthetic enzymes, offering a route to compounds that may not be accessible through purely chemical means. nih.gov
Academic Strategies for Derivatization to Enhance Research Utility (e.g., for In Vitro Assay Development)
The inherent biophysical properties of Pradimicin A, notably its tendency to aggregate in aqueous solutions, present significant challenges for its application in glycobiological research and the development of reliable in vitro assays. To overcome these limitations, academic research has focused on strategic chemical modifications of the Pradimicin A core structure. These derivatization strategies aim to improve solubility, reduce aggregation, and introduce functionalities that facilitate the creation of molecular probes and other tools for biological investigation.
A primary challenge in derivatizing Pradimicin A is to maintain its specific D-mannose binding capability, which is crucial for its biological activity. The interaction with D-mannosides on fungal cell walls is a key aspect of its mechanism of action. Therefore, modifications must be carefully designed to not interfere with the pharmacophore. Key sites for derivatization on the Pradimicin A core that have been explored include the C4'-amino group of the D-thomosamine moiety, the C11-hydroxyl group on the aglycone, and the C18 carboxyl group of the alanine moiety.
One successful strategy to mitigate the aggregation of Pradimicin A involves the modification of its C4'-amino group. For instance, the synthesis of C4'-N-acyl and C4'-N-alkyl derivatives has been investigated. Among these, the C4'-N-formyl and C4'-N-acetyl derivatives have demonstrated a significant reduction in aggregation while preserving their affinity for D-mannose. This improved solubility is a critical prerequisite for the development of homogenous in vitro assays, such as fluorescence polarization or surface plasmon resonance, where aggregation can lead to artifacts and unreliable data.
Furthermore, the introduction of reporter molecules, such as fluorescent dyes or biotin, is a common academic strategy to create probes for various in vitro assays. While specific examples for Pradimicin A are not extensively documented in publicly available literature, the general principles of bioconjugation are applicable. For example, a derivative of Pradimicin A with a reactive handle could be synthesized, allowing for the attachment of a fluorophore. Such a fluorescent probe could then be used in fluorescence-based assays to study the kinetics and thermodynamics of its interaction with mannose-containing glycans or to visualize its binding to fungal cells in imaging-based assays.
Similarly, the synthesis of a biotinylated Pradimicin A derivative would enable the development of avidin-biotin-based assays, such as enzyme-linked immunosorbent assays (ELISAs) or pull-down assays, to identify and characterize its binding partners in complex biological samples.
A notable example of a Pradimicin A derivative developed for enhanced research utility is the 2-hydroxyethylamide derivative (PRM-EA). This modification has been shown to significantly reduce the aggregation of the parent compound in neutral aqueous media while retaining its binding specificity for D-mannose. This property has been successfully exploited to develop a dot blot assay where PRM-EA functions as a staining agent for the selective detection of glycoproteins that contain high-mannose-type and hybrid-type N-linked glycans. This demonstrates a practical application of a derivatized Pradimicin A in a common in vitro laboratory technique.
The table below summarizes key academic strategies for the derivatization of the Pradimicin A core structure to enhance its utility in research, particularly for the development of in vitro assays.
| Modification Site | Derivative Type | Key Research Finding | Enhanced Utility for In Vitro Assays |
| C4'-Amino Group | C4'-N-formyl Pradimicin A | Reduced aggregation in aqueous solution while maintaining D-mannose binding affinity. | Suitable for use in homogenous binding assays where solubility is critical. |
| C4'-Amino Group | C4'-N-acetyl Pradimicin A | Showed decreased aggregation tendencies compared to the parent compound. | Improved handling and reliability in various solution-based in vitro biological evaluations. |
| C18 Carboxyl Group | 2-hydroxyethylamide (PRM-EA) | Significantly reduced aggregation in neutral aqueous media and retained D-mannose binding specificity. | Enabled the development of a dot blot assay for staining glycoproteins with high-mannose glycans. |
| Aglycone (C11-OH) | 11-O-ethyl and 11-O-fluoroethyl derivatives | Maintained promising antifungal activity comparable to Pradimicin A. nih.gov | Provides alternative scaffolds for the development of probes with potentially different pharmacokinetic properties. |
Structure Activity Relationship Sar Elucidation for 4 Aminopradimicin a and Pradimicin Derivatives
Systematic Methodologies for Comprehensive SAR Profiling
Comprehensive SAR profiling of pradimicin derivatives relies on systematic and integrated methodologies that combine rational design, synthesis, and computational analysis to understand how specific structural features influence biological activity.
The systematic elucidation of SAR for complex molecules like pradimicins necessitates the design and synthesis of focused compound libraries. nih.govnih.gov These collections of molecules are designed to probe the influence of specific structural modifications on biological activity. nih.gov The design process often utilizes existing structural information about the target or, in its absence, knowledge of the ligands that bind to it. nih.gov
For pradimicins, library design centers around a common scaffold, with variations introduced at specific points of diversity, such as the aglycone, the saccharide moiety, or the amino acid residue. nih.gov Synthetic strategies are developed to allow for the efficient creation of these analogues. For instance, modifications to the C4'-amino group of the sugar moiety have been achieved through trimethylsilylation followed by condensation with various reagents to produce N-cyano, nitroguanidino, ureido, and thioureido derivatives. nih.gov Similarly, chemical modifications of the carboxyl group in the D-alanine moiety have been performed to create a library of amide derivatives. nih.gov The synthesis of these focused libraries allows researchers to systematically evaluate a range of substituents and functionalities at key positions, thereby building a comprehensive map of the SAR landscape. frontiersin.org
Computational chemistry and in silico approaches are indispensable tools for analyzing and predicting the SAR of pradimicin derivatives. youtube.com Quantitative Structure-Activity Relationship (QSAR) modeling, a key in silico technique, aims to build a mathematical model that correlates the chemical structure of compounds with their biological activity. nih.govresearchgate.net This is achieved by using physicochemical descriptors and other molecular properties as independent variables to predict the activity of new, unsynthesized compounds. researchgate.net
The process begins with the generation of 3D molecular structures and the calculation of various descriptors that quantify properties like hydrophobicity, electronics, and sterics. nih.gov These descriptors are then used to develop a QSAR model through statistical methods like multiple linear regression analysis. researchgate.net The resulting model's predictive power is rigorously validated to ensure its reliability. nih.gov For pradimicin analogues, QSAR could be employed to understand how variations in substituents at positions like C-11 or C-4' affect antifungal or antiviral potency. By pre-screening virtual compounds, these computational models help prioritize the synthesis of the most promising candidates, saving significant time and resources. youtube.com Such computational methods provide a structural framework for understanding the intricate SAR of these complex natural products. nih.gov
Impact of Aglycone Structural Modifications on Research-Determined Biological Activities
The aglycone core of pradimicins is a primary target for structural modification to modulate biological activity. Changes to this benzo[a]naphthacenequinone skeleton can have profound effects on the molecule's therapeutic potential.
Modifications at the C-11 position of the pradimicin aglycone have been shown to influence its biological activity. Research involving microbial modification has led to the generation of novel C-11 analogues. nih.gov Specifically, a mutant strain of Actinomadura verrucosospora subsp. neohibisca was found to produce 11-hydroxyl analogues of pradimicins A and FA-1, named pradimicins H and FH, respectively. nih.gov
Further microbial feeding studies with these 11-hydroxyl derivatives led to the creation of 11-O-L-xylosylpradimicins. nih.gov These glycosylated derivatives demonstrated a broad spectrum of antifungal activity and showed in vivo efficacy against Candida albicans in mouse models. nih.gov This suggests that both demethylation to a hydroxyl group and subsequent glycosylation at the C-11 position are tolerated and can even lead to potent antifungal compounds.
Table 1: Effect of C-11 Modification on Antifungal Activity
| Compound | Modification at C-11 | Reported Biological Activity |
|---|---|---|
| Pradimicin A/FA-1 | -OCH₃ (Parent) | Antifungal |
| Pradimicin H/FH | -OH (11-O-demethyl) | Antifungal intermediate |
The amino group on the D-thomosamine sugar moiety, specifically at the C4' position, is a critical determinant of pradimicin's biological activity and has been a focus for derivatization. jst.go.jp The introduction and modification of this amino group significantly impact the compound's properties, including activity and solubility. nih.gov
A variety of derivatives have been synthesized by modifying the C4'-amino group. These include 4'-N-cyano, 4'-deamino-4'-nitroguanidino, 4'-deamino-4'-ureido, and 4'-deamino-4'-thioureido derivatives. nih.gov Catalytic hydrogenation of the cyano and nitroguanidino derivatives yielded 4'-deamino-4'-amidino and 4'-deamino-4'-guanidino compounds, respectively. nih.gov Among these, the 4'-N-cyano derivative of Pradimicin C was particularly noteworthy, exhibiting in vitro and in vivo antifungal activities comparable to the parent compound but with improved water solubility. nih.gov This highlights that modifications at the 4'-amino position can enhance physicochemical properties without compromising biological efficacy. The position of substituents is known to be a crucial factor in determining the biological activity of quinoline-based compounds, where electron-withdrawing groups can significantly alter the molecule's properties. nih.govnih.govresearchgate.net
Table 2: Antifungal Activity of Pradimicin Derivatives Modified at the C4'-Amino Group
| Derivative of Pradimicin A or C | Modification at C4' Position | Key Finding |
|---|---|---|
| 1, 2 | 4'-N-Cyano | Derivative 2 (from Pradimicin C) showed antifungal activity comparable to parent with good water solubility. nih.gov |
| 3 | 4'-N-Nitroso | Synthesized via treatment with nitrous acid. nih.gov |
| 4 | 4'-Deamino-4'-nitroguanidino | Intermediate for further synthesis. nih.gov |
| 5 | 4'-Deamino-4'-guanidino | Synthesized by catalytic hydrogenation of 4 . nih.gov |
| 6 | 4'-Deamino-4'-amidino | Synthesized by catalytic hydrogenation of 2 . nih.gov |
| 7-9 | 4'-Deamino-4'-ureido | Synthesized via condensation reactions. nih.gov |
| 10 | 4'-Deamino-4'-thioureido | Synthesized via condensation reactions. nih.gov |
Contribution of the Saccharide and Amino Acid Moieties to Overall SAR
Studies involving modifications of the sugar portion of pradimicins have clarified its essential role in antifungal activity. nih.gov It has been established that the 5-O-(6-deoxy-β-D-sugar) structure is crucial for activity. nih.gov Glycosidations of the aglycones and chemical transformations of the natural pradimicin sugar have been performed to create a variety of derivatives. nih.gov Research has shown that 2'-epi, 3'-oxo, and 4'-deoxy sugar derivatives retain their activity against yeasts. nih.gov Furthermore, certain D-xylose-modified derivatives demonstrated activity comparable to that of the parent pradimicin A. nih.gov This indicates a degree of flexibility for modification at certain positions of the sugar ring, while the core deoxy-sugar linkage remains indispensable.
The D-alanine moiety also plays a significant role in the SAR of pradimicins. Chemical modifications of its carboxyl group have been performed to assess its importance. nih.gov The synthesis of various amide derivatives revealed that these compounds exhibited in vitro and in vivo antifungal activities comparable to the parent pradimicin A. nih.gov This important finding indicates that the free carboxyl group is not strictly necessary for antifungal action and can be modified, for example, into amides, without significantly impairing the activity. nih.gov This position offers a valuable site for attaching other molecules to create conjugates or to modulate the pharmacokinetic properties of the parent compound. The substitution of amino acids in other antimicrobial peptides has also been shown to have a profound effect on their biological activity. nih.gov
SAR Analysis in the Context of Differential Biological Responses in Research Models (e.g., Antifungal Activity Studies)
The antifungal activity of 4-Aminopradimicin A and its derivatives is intricately linked to their chemical structures. Extensive research has been conducted to elucidate the structure-activity relationships (SAR) of these compounds, providing valuable insights into the molecular features crucial for their biological function. These studies typically involve the synthesis of various analogs with modifications at different positions of the pradimicin scaffold and the subsequent evaluation of their antifungal potency against various fungal strains.
Modifications of the Aglycone Moiety
The aglycone portion of the pradimicin molecule has been a key target for structural modifications. Studies have shown that the C-11 position is a critical site where modifications can be made without a significant loss of antifungal activity. nih.gov For instance, the 11-demethoxy derivative of Pradimicin A and the 11-O-ethyl and 11-O-fluoroethyl derivatives of Pradimicin T1 have demonstrated promising antifungal activity, comparable to that of the parent compound, Pradimicin A. nih.gov
| Compound | Modification at C-11 | Relative Antifungal Activity |
|---|---|---|
| Pradimicin A | -OCH3 | High |
| 11-demethoxy-Pradimicin A | -H | Comparable to Pradimicin A |
| 11-O-ethyl-Pradimicin T1 | -OCH2CH3 | Comparable to Pradimicin A |
| 11-O-fluoroethyl-Pradimicin T1 | -OCH2CH2F | Comparable to Pradimicin A |
Modifications of the Sugar Moiety
The sugar component of pradimicins plays a vital role in their antifungal action. Research has indicated that the 5-O-(6-deoxy-β-D-sugar) is essential for activity. nih.gov Modifications at other positions of the sugar ring have yielded derivatives with retained or even improved activity. Specifically, 2'-epi, 3'-oxo, and 4'-deoxy sugar derivatives have been shown to maintain their activity against yeasts. nih.gov Certain D-xylose-modified derivatives have also exhibited activity comparable to Pradimicin A. nih.gov
| Compound | Modification on Sugar Moiety | Antifungal Activity Against Yeasts |
|---|---|---|
| Pradimicin A | D-alanine and D-xylose | High |
| 2'-epi-pradimicin derivative | Epimerization at 2' position | Retained |
| 3'-oxo-pradimicin derivative | Oxidation at 3' position | Retained |
| 4'-deoxy-pradimicin derivative | Deoxygenation at 4' position | Retained |
Modifications of the Amino Acid Side Chain
The amino acid side chain is another crucial determinant of the antifungal potency of pradimicin derivatives. A series of analogs with different amino acid substitutions have been synthesized and evaluated. nih.gov The findings reveal that derivatives with D-α-amino acids, with the exception of the D-proline analog, generally retain their antifungal activity. nih.gov This suggests that the stereochemistry and the nature of the amino acid side chain significantly influence the biological response.
| Amino Acid Substitution | Antifungal Activity |
|---|---|
| D-Alanine (in Pradimicin A) | High |
| Other D-α-Amino Acids | Retained |
| D-Proline | Lost |
Modifications at the C4'-Position
Modifications at the C4'-position of the sugar moiety have been explored to enhance the physicochemical properties and biological activity of pradimicins. nih.gov The synthesis of 4'-N-alkyl and 4'-N-acyl derivatives has shown that certain substitutions can maintain or even improve antifungal activity while also increasing water solubility. nih.gov Specifically, 4'-N-carboxyl substituted alkyl, 4'-N-formyl, and 4'-axial-hydroxy derivatives have demonstrated retained antifungal activity comparable to the parent compounds. nih.gov
| Compound | Modification at C4' | Antifungal Activity | Water Solubility |
|---|---|---|---|
| Pradimicin A | -NH-CH(CH3)-COOH | High | Moderate |
| 4'-N-carboxyl substituted alkyl derivatives | -N(Alkyl)-COOH | Retained | Improved |
| 4'-N-formyl derivative | -N-CHO | Retained | Improved |
| 4'-axial-hydroxy derivative | -OH (axial) | Retained | Improved |
Investigation of the Molecular Mechanism of Action of Pradimicin a Derivatives
Identification and Characterization of Specific Molecular Targets
The primary molecular target of pradimicin A and its derivatives is the carbohydrate moiety of mannoproteins located on the outer surface of fungal cell walls. asm.orgasm.orgnih.govontosight.ai Specifically, these antibiotics act as carbohydrate-binding agents, or lectin-mimics, that recognize and bind to D-mannose residues within the fungal mannan. researchgate.nettandfonline.comnih.govtandfonline.com This interaction is not limited to fungi; pradimicins also target high-mannose glycans on the surface of viruses like HIV (specifically the gp120 envelope protein) and on the variant surface glycoproteins of parasites such as Trypanosoma brucei. nih.govcsic.esasm.orgplos.org
Research into the specific binding sites has revealed a high affinity for certain mannose linkages. For instance, the activity of Pradimicin S, a derivative, can be reversed by an (α-1,2)mannose trimer, highlighting the specificity of the interaction. asm.org In yeast, studies have implicated the osmosensor protein Sln1 as a key player; its extracellular domain contains polymannosyl N-glycosides that appear to be involved in the fungicidal action of pradimicin. tandfonline.com This specificity for fungal and certain viral glycans, which differ from the glycoproteins on mammalian cells, is the basis for the selective toxicity of these compounds. ontosight.aiasm.org
Downstream Cellular Signaling Pathways and Metabolic Responses Modulated by Pradimicin Analogs
The membrane damage and loss of ionic homeostasis induced by pradimicins trigger downstream cellular stress responses, often culminating in programmed cell death. In the yeast Saccharomyces cerevisiae, pradimicin exposure induces an apoptosis-like cascade, characterized by key apoptotic markers such as the accumulation of reactive oxygen species (ROS) and fragmentation of nuclear DNA. tandfonline.com
Interestingly, while the membrane osmosensor Sln1 is a target for pradimicin binding, the canonical downstream High Osmolarity Glycerol (HOG) signaling pathway does not appear to be involved in the fungicidal action. tandfonline.com This suggests that pradimicins activate a distinct, Sln1-dependent cell death pathway. In other organisms, such as trypanosomes, pradimicin derivatives have been shown to cause defects in crucial cellular processes like endocytosis and cytokinesis, leading to cell lysis. csic.esplos.org Furthermore, studies with the derivative pradimicin-IRD in human cancer cell lines have shown it can induce DNA damage and cell cycle arrest, indicating that pradimicin structures can potentially interact with multiple cellular pathways, although these may be downstream consequences of the initial membrane damage. researchgate.netresearchgate.net
Comparative Mechanistic Studies Across Pradimicin A and its Chemically Modified Derivatives
While 4-Aminopradimicin A is a specific analog, a significant body of research exists for other derivatives, which provides a framework for understanding its action. The core mechanism—calcium-dependent binding to mannose leading to membrane disruption—is a conserved feature across the entire pradimicin family. researchgate.netplos.orgasm.org Chemical modifications are typically introduced to enhance physicochemical properties, such as water solubility, without compromising the primary mechanism of action.
For example, BMY-28864 and Pradimicin S were developed as water-soluble derivatives of Pradimicin A, facilitating their study and potential application. csic.esasm.orgoup.com Pradimicin S, which has a sulfated glucose instead of xylose, exhibits high water solubility and potent activity against both HIV and trypanosomes. csic.esplos.org Other modifications, such as the creation of amide derivatives at the C18 position, have been explored to reduce the tendency of these molecules to form water-insoluble aggregates, a known challenge with the parent compound. nii.ac.jp These studies show that the core benzo[a]naphthacenequinone structure is amenable to modification to improve its drug-like properties while retaining its unique biological activity.
Table 1: Comparison of Pradimicin Derivatives
| Derivative | Key Structural Modification | Notable Property/Activity | Reference |
|---|---|---|---|
| Pradimicin A | Parent Compound | Potent antifungal activity, but limited water solubility. | nih.govoup.com |
| BMY-28864 | Chemically modified for improved solubility. | Water-soluble with superior in vitro antifungal activity compared to Pradimicin A. | asm.orgoup.com |
| Pradimicin S | Terminal xylose replaced by 3-sulfated glucose. | Highly water-soluble; potent anti-HIV and trypanocidal activity. | csic.esasm.orgplos.org |
| C18 Amide Derivatives | Amide formation at the C18 carboxy group. | Reduced aggregation and insolubility while retaining high mannose-binding affinity. | nii.ac.jp |
| Pradimicin-IRD | Isorodomycinone derivative. | Demonstrated antineoplastic activity, including DNA damage and apoptosis induction in cancer cells. | researchgate.net |
Biosynthetic Pathways and Bioengineering for Pradimicin a and Analog Production
Proposed Biosynthetic Pathways of the Pradimicin A Aglycone Core and Sugar Moieties
The structural backbone of Pradimicin A is its aglycone, a pentangular aromatic ring system derived from polyketide biosynthesis. Isotope labeling experiments have shown that this aglycone core is a dodecaketide, assembled from twelve acetate (B1210297) units by a type II polyketide synthase (PKS) system. amazonaws.comresearchgate.net This process involves the sequential condensation of malonyl-CoA extender units to build the polyketide chain, which then undergoes a series of cyclization and aromatization reactions to form the characteristic dihydrobenzo[α]naphthacenequinone structure. amazonaws.com
The aglycone is further decorated with two distinct sugar moieties: a D-xylose and an amino sugar, which is 4',6'-dideoxy-4'-methylamino-D-galactose in Pradimicin A. nih.gov The biosynthesis of these sugars begins with common precursors like dNDP-glucose. amazonaws.com A series of enzymes, including dehydratases and aminotransferases encoded within the gene cluster, modify the initial sugar to produce the final activated deoxysugar units ready for attachment. amazonaws.com The presence of the 4'-amino group, which is a precursor to the 4'-methylamino group in Pradimicin A, is a critical feature for developing analogs like 4-Aminopradimicin A. nih.gov
Identification and Functional Characterization of Key Biosynthetic Enzymes and Gene Clusters
Genetic studies on Actinomadura hibisca P157-2 led to the identification and sequencing of the pradimicin (pdm/prm) biosynthetic gene cluster. amazonaws.comnih.gov This cluster spans a 39-kb region of DNA and contains 28 open reading frames (ORFs) that code for the entire enzymatic machinery required for pradimicin production. amazonaws.comnih.gov This includes the type II PKS, tailoring enzymes for modification, and enzymes for sugar biosynthesis. amazonaws.comnih.gov
Key tailoring enzymes have been functionally characterized through genetic and biochemical studies. usu.edu For instance, PdmJ and PdmW are cytochrome P450 hydroxylases that introduce hydroxyl groups at the C-5 and C-6 positions of the aglycone, respectively. nih.govnih.govgrafiati.com The 5-OH group is particularly crucial as it serves as the attachment point for the first sugar moiety. nih.gov PdmN is an amino acid ligase responsible for attaching the D-alanine side chain to the C-16 position of the core structure. nih.gov The glycosylation steps are catalyzed by two specific glycosyltransferases, PdmS and PdmQ. nih.govnih.gov PdmO is an N-methyltransferase that methylates the amino group of the first attached sugar, and PdmF is an O-methyltransferase that acts on the C-11 position of the aglycone. usu.edunih.gov
| Enzyme | Gene | Proposed Function | Reference |
| Ketoacyl Synthase α | prmA | Part of the minimal PKS, involved in polyketide chain elongation. | amazonaws.com |
| Ketoacyl Synthase β (Chain Length Factor) | prmB | Part of the minimal PKS, determines polyketide chain length. | amazonaws.com |
| Acyl Carrier Protein | PdmC | Carries the growing polyketide chain during synthesis. | nih.gov |
| C-5 Hydroxylase | PdmJ | Cytochrome P450 enzyme that hydroxylates the C-5 position of the aglycone. | nih.govgrafiati.com |
| C-6 Hydroxylase | PdmW | Cytochrome P450 enzyme that hydroxylates the C-6 position of the aglycone. | nih.govgrafiati.com |
| D-alanine Ligase | PdmN | Attaches the D-alanine moiety to the aglycone core. | usu.edunih.gov |
| First Glycosyltransferase | PdmS | Attaches the first sugar moiety (thomosamine derivative) to the 5-OH of the aglycone. | nih.govnih.gov |
| Second Glycosyltransferase | PdmQ | Attaches the second sugar moiety (D-xylose) to the first sugar. | nih.govnih.gov |
| N-Methyltransferase | PdmO | Methylates the 4'-amino group of the first sugar moiety. | nih.govgrafiati.com |
| O-Methyltransferase | PdmF | Methylates the C-11 hydroxyl group of the aglycone. | usu.edunih.gov |
| C-7 O-Methyltransferase | PdmT | Methylates the C-7 hydroxyl group, a step in a novel rearrangement pathway. | usu.edunih.gov |
Strategies for Pathway Elucidation through Genetic Manipulation (e.g., Gene Inactivation, Heterologous Expression)
The functions of the individual genes within the pradimicin cluster have been largely deciphered through targeted genetic manipulation. asm.org Gene inactivation, or "knockout" experiments, have been pivotal. For instance, disrupting the prmA and prmB genes, which encode the ketosynthase subunits of the PKS, completely abolished pradimicin production, confirming their essential role in building the polyketide backbone. amazonaws.comnih.gov
Similarly, the sequential action of the glycosyltransferases was determined by inactivating their respective genes. nih.govnih.gov Disruption of pdmS resulted in the accumulation of the pradimicin aglycone (pradimicinone I), indicating PdmS is responsible for the first glycosylation step. nih.govnih.gov Inactivating pdmQ in a separate experiment led to the production of Pradimicin B, a derivative that has the first sugar but lacks the terminal D-xylose, proving that PdmQ catalyzes the second glycosylation. nih.govnih.gov Furthermore, interfering with the expression of the pdmO gene resulted in a mutant that produces Pradimicin C, which contains a free 4'-amino group instead of the methylated version found in Pradimicin A. nih.gov This finding is the cornerstone for producing 4-amino analogs.
Heterologous expression has also been a powerful tool. nih.gov By transferring genes from the pradimicin cluster into a different, more genetically tractable host organism like Streptomyces coelicolor, researchers can study the function of enzymes in isolation or in novel combinations. nih.govnih.gov This approach was used to confirm the functions of the hydroxylases PdmJ and PdmW and the D-alanine ligase PdmN. nih.gov
Bioengineering Approaches for Directed Biosynthesis of Novel Pradimicin A Derivatives, Including 4-Amino Analogs
The detailed understanding of the pradimicin biosynthetic pathway opens up possibilities for creating novel derivatives through bioengineering and combinatorial biosynthesis. nih.govisomerase.co.uk By manipulating the genes involved, scientists can generate analogs with potentially improved properties.
The production of 4-amino analogs, like this compound, is a prime example of this strategy. Pradimicin C, which bears a 4'-NH2 group, is a naturally occurring intermediate. nih.gov The enzyme PdmO is responsible for methylating this group to produce Pradimicin A. nih.gov Therefore, by inactivating the pdmO gene, the biosynthetic pathway can be specifically blocked to accumulate the 4-amino derivative. nih.gov
Other bioengineering strategies include:
Substrate Specificity Exploitation : The D-alanine ligase, PdmN, has been shown to have relaxed substrate specificity, meaning it can accept amino acids other than D-alanine. nih.govnih.gov By feeding the producing organism different amino acids, new analogs with modified side chains can be created. nih.gov
Combinatorial Biosynthesis : Genes from different biosynthetic pathways can be combined to generate hybrid molecules. nih.gov For example, modifying the glycosylation pattern by introducing or swapping glycosyltransferases can lead to novel sugar decorations on the pradimicin core. nih.gov
Promoter Engineering : The expression levels of specific genes can be altered by replacing their native promoters, potentially increasing the yield of a desired analog. frontiersin.org
Integration of Biosynthetic Insights with Chemoenzymatic Syntheses for Structural Diversification
Combining biological and chemical methods in a chemoenzymatic approach offers a powerful strategy for structural diversification that can overcome the limitations of either method alone. google.comescholarship.org Biosynthesis can be used to efficiently produce complex core structures, like the pradimicin aglycone or specific glycosylated intermediates, which are challenging to create through total chemical synthesis. google.com These biologically produced scaffolds can then be chemically modified to introduce a wide range of functionalities not easily accessible through enzymatic reactions. nih.govnih.govnih.gov
For example, an intermediate like Pradimicin C (4-Aminopradimicin) can be isolated from a genetically engineered strain and then serve as a starting material for further chemical derivatization at the 4'-amino position. nih.gov This allows for the synthesis of a library of N-acyl, N-alkyl, or other derivatives that would be difficult to produce biologically. nih.gov This integrated approach leverages the stereo- and regioselectivity of enzymes for building complex cores and the flexibility of chemical synthesis for late-stage modifications, greatly expanding the accessible chemical space for pradimicin analogs. google.comglycotechnology.net
Advanced Research Methodologies and Future Directions in 4 Aminopradimicin a Research
Application of Advanced Biophysical and Spectroscopic Techniques for Ligand-Target Interaction Studies
Understanding the precise interaction between 4-Aminopradimicin A and its mannose target is fundamental to its development. However, the compound's propensity to form water-insoluble aggregates and its complex binding equilibrium with Ca²⁺ and mannose have historically hindered analysis by conventional methods like X-ray crystallography and solution-state Nuclear Magnetic Resonance (NMR). nih.govrsc.org
To circumvent these challenges, researchers have increasingly adopted advanced biophysical and spectroscopic techniques. numberanalytics.com Solid-state NMR (ssNMR) has emerged as a particularly powerful tool. rsc.org Unlike solution-based methods, ssNMR can analyze the aggregated state directly, eliminating the complexities of the binding equilibrium in solution. rsc.org This approach has been instrumental in elucidating the geometry of the pradimicin A-mannose binding site. rsc.org For instance, 2D Dipolar-Assisted Rotational Resonance (DARR) experiments have been used to detect close contacts between mannose and the D-alanine moiety of pradimicin A, confirming its role as a primary binding site. rsc.org
Other key biophysical techniques that are crucial for a detailed analysis of ligand-target interactions include:
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS). numberanalytics.com
Surface Plasmon Resonance (SPR): SPR is a real-time, label-free method for measuring the kinetics of binding and dissociation, offering insights into the rates at which the drug-target complex is formed and broken down. numberanalytics.comkuleuven.be SPR studies have been successfully used to demonstrate the strong, Ca²⁺-dependent binding of pradimicin derivatives to the viral envelope glycoprotein (B1211001) gp120. kuleuven.be
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): While challenging for pradimicins, these high-resolution structural methods remain the gold standard for visualizing the three-dimensional architecture of ligand-receptor complexes at an atomic level. numberanalytics.com
These techniques collectively provide a detailed picture of the binding affinity, kinetics, thermodynamics, and structural basis of the interaction between this compound and its mannose target, which is essential for rational drug design. numberanalytics.com
Table 1: Advanced Biophysical and Spectroscopic Techniques in Pradimicin Research
| Technique | Information Provided | Application to this compound |
|---|---|---|
| Solid-State NMR (ssNMR) | High-resolution structural information of molecules in the solid state. rsc.org | Overcomes aggregation issues to analyze the mannose-binding geometry. rsc.org |
| Isothermal Titration Calorimetry (ITC) | Binding affinity, stoichiometry, and thermodynamics (enthalpy, entropy). numberanalytics.comnumberanalytics.com | Quantifies the thermodynamic forces driving the binding to mannose. |
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (association and dissociation rates) and affinity. numberanalytics.comnumberanalytics.com | Characterizes the interaction with mannosylated glycoproteins on viral or fungal surfaces. kuleuven.be |
| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex. numberanalytics.com | Provides a precise atomic-level map of the binding site, if suitable crystals can be obtained. |
| Cryo-Electron Microscopy (Cryo-EM) | Near-atomic resolution structure of large macromolecular complexes. numberanalytics.com | Visualizes the interaction with large, complex glycoproteins or viral particles. |
Development and Utilization of Sophisticated In Vitro and In Vivo Research Models for Mechanistic and Activity Research
The translation of basic scientific findings into clinical applications relies on the use of research models that can accurately predict the compound's behavior in humans. lek.com Research on this compound leverages both sophisticated in vitro (cell-based) and in vivo (animal) models to investigate its mechanism of action and therapeutic efficacy.
Advanced In Vitro Models:
Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues. uu.nl To bridge this gap, advanced in vitro models are being developed:
3D Cell Cultures (Spheroids and Organoids): These models more accurately mimic the cell-cell and cell-matrix interactions found in native tissues, providing a more physiologically relevant system for testing efficacy and toxicity. uu.nlmdpi.com For instance, fungal or viral-infected organoid models could offer significant insights into the activity of this compound in a tissue-like context. nih.gov
Organs-on-a-Chip (OOC) or Microphysiological Systems (MPS): These microfluidic devices contain living cells in continuously perfused microchambers, simulating the structure and function of human organs and their interactions. mdpi.com A gut-liver OOC model, for example, could be used to study the compound's metabolism and potential hepatotoxicity simultaneously. mdpi.comnih.gov
Neoglycolipid-based Assays: Specific tools like neoglycolipids, which are synthetic glycolipids with defined carbohydrate structures, are used in direct binding assays on thin-layer chromatography plates. biosciencetrends.com These have been employed to confirm that pradimicin derivatives selectively bind to mannose residues at the non-reducing ends of oligosaccharides. biosciencetrends.com
In Vivo Models:
Murine Models of Fungal Infections: Mice are commonly used to create models of systemic fungal infections, such as those caused by Candida albicans or Aspergillus fumigatus. nih.govbiosciencetrends.com The efficacy of pradimicin analogs has been demonstrated in these models. capes.gov.brresearchgate.net
Murine Models of Viral Infections: The anti-HIV activity of pradimicins has been extensively studied, and murine models of HIV infection are critical for evaluating their in vivo potential. nih.govkuleuven.be
Models for Other Diseases: The unique carbohydrate-binding nature of pradimicins has led to their investigation in other disease models. For example, pradimicins have been shown to inhibit the growth of Trypanosoma brucei, the parasite responsible for sleeping sickness, in murine models. nih.gov
These advanced models are crucial for generating predictive data on the efficacy and potential liabilities of this compound and its derivatives. researchgate.net
Integration of Multi-Omics Data (e.g., Genomics, Proteomics, Metabolomics) for Comprehensive Understanding of Compound Interactions
To gain a holistic understanding of how this compound affects biological systems, researchers are increasingly integrating data from multiple "omics" fields. nih.gov This systems biology approach analyzes the global changes in genes (genomics), proteins (proteomics), and metabolites (metabolomics) following drug treatment. nih.gov
Genomics and Transcriptomics: These disciplines study an organism's complete set of DNA (genome) and RNA transcripts (transcriptome), respectively. isaaa.orglibretexts.org By analyzing changes in gene expression in fungal or host cells treated with this compound, researchers can identify the cellular pathways affected by the compound. nih.gov For example, a transcriptomic study on human colon cancer cells (HCT 116) treated with a pradimicin derivative highlighted the modulation of genes related to DNA repair pathways. researchgate.net
Proteomics: This is the large-scale study of proteins, particularly their structures and functions. libretexts.org Comparing the proteome of treated versus untreated cells can reveal the drug's specific protein targets and off-target effects. nih.gov For example, proteomic analysis could identify changes in the expression of cell wall proteins in fungi or envelope glycoproteins in viruses.
Metabolomics: This field focuses on the complete set of small-molecule metabolites within a cell or organism. isaaa.org Metabolomics can provide a direct snapshot of the physiological impact of a drug, revealing disruptions in metabolic pathways. clinexprheumatol.org
Integrating these multi-omics datasets is a powerful strategy for identifying biomarkers of drug response, elucidating complex mechanisms of action, and understanding potential toxicity. nih.govresearchgate.net Computational tools and platforms are essential for managing and interpreting the vast amounts of data generated by these approaches. nih.govmixomics.org
Rational Design Strategies for Next-Generation Pradimicin Analogs based on Established SAR and Mechanistic Insights
The development of new and improved pradimicin analogs is guided by rational design, a process that leverages a deep understanding of the compound's structure-activity relationships (SAR) and its mechanism of action. nih.gov The goal is to create next-generation compounds with enhanced potency, better solubility, and improved pharmacokinetic properties.
Initial SAR studies revealed that both the D-alanine and the sugar moieties of the pradimicin core are critical for antifungal activity. amazonaws.com Subsequent research has focused on targeted modifications to fine-tune the molecule's properties. One key strategy involves modifying the aglycone part of the molecule. amazonaws.com Studies have shown that the C-11 position is a viable site for modification without significant loss of antifungal activity. amazonaws.com This has led to the synthesis of derivatives like the 11-demethoxy analog of Pradimicin A and 11-O-ethyl and 11-O-fluoroethyl derivatives of Pradimicin T1, which have shown promising antifungal activity comparable to the parent compound. amazonaws.com
Another successful approach is "directed biosynthesis," where the producing microorganism is fed with precursors to generate novel analogs. For example, supplementing the culture medium of Actinomadura hibisca with D-serine instead of its natural D-alanine precursor led to the production of Pradimicin FA-1 and FA-2, which are D-serine analogs of Pradimicins A and C. capes.gov.br These new analogs retained comparable in vitro and in vivo antifungal activity. capes.gov.br
These rational design strategies, informed by mechanistic studies and SAR, are crucial for optimizing the therapeutic profile of the pradimicin class of antibiotics. csic.es
Exploration of Uncharted Avenues for Structural Modification and Discovery of Novel Biological Activities
Beyond optimizing known activities, researchers are exploring novel structural modifications to uncover new biological functions for the pradimicin scaffold. This involves moving beyond simple substitutions and exploring more complex chemical transformations and biosynthetic engineering.
Key areas of exploration include:
Biosynthetic Gene Cluster Engineering: The genetic blueprint for pradimicin biosynthesis in Actinomadura species provides a powerful toolkit for creating novel structures. By manipulating the genes involved, such as those encoding glycosyltransferases or tailoring enzymes, researchers can generate a diverse array of new analogs that would be difficult to access through chemical synthesis alone. acs.org
Directed Biosynthesis with Unnatural Precursors: The success of producing D-serine analogs has opened the door to using other non-natural amino acids or sugar precursors to generate novel pradimicins. capes.gov.brdoi.org This approach led to the production of Pradimicin FS, a D-serine analog of Pradimicin S, by feeding D-serine to Actinomadura spinosa. doi.org
Aglycone Modifications: While the C-11 position has been a focus, other positions on the benzo[a]naphthacenequinone core could be targeted for modification to explore new interactions and activities. researchgate.netamazonaws.com Blocked mutants of the producing strains have been used to accumulate various aglycone intermediates, which can serve as starting points for semi-synthetic modifications. researchgate.net
Discovery of New Biological Activities: The primary focus of pradimicin research has been on its antifungal and anti-HIV activities. nih.govresearchgate.net However, its unique ability to target mannose-containing glycans suggests potential applications in other areas where these glycans play a pathological role, such as other viral infections, parasitic diseases, and even cancer. nih.govcsic.es For example, the trypanocidal activity of pradimicins represents a promising, relatively unexplored avenue. nih.gov
The exploration of these uncharted avenues is essential for expanding the therapeutic utility of the pradimicin chemical space and discovering compounds with entirely new mechanisms of action.
Addressing Contemporary Research Challenges and Identifying Future Opportunities in Pradimicin A Chemistry and Biology
Despite significant progress, several challenges remain in the development of this compound and related compounds. Addressing these challenges will unlock future opportunities for this unique class of natural products.
Contemporary Research Challenges:
Water Solubility and Aggregation: A major obstacle for the practical application of many pradimicins is their poor solubility and tendency to form aggregates in physiological conditions, which complicates formulation and interpretation of biological data. nih.gov Creating highly water-soluble derivatives, such as Pradimicin S, has been a key strategy to overcome this. nih.gov
Chemical Synthesis Complexity: The total chemical synthesis of pradimicins is a multi-step, complex process, making it difficult to produce large quantities or a wide variety of analogs for screening. nih.gov This highlights the importance of biosynthetic and semi-synthetic approaches.
Understanding Resistance Mechanisms: As with any antimicrobial agent, the potential for resistance development is a concern. Studies have shown that HIV can develop resistance to pradimicins through mutations that delete N-glycosylation sites on its envelope, pointing to a high genetic barrier but also a clear mechanism of escape. kuleuven.benih.gov
Future Opportunities:
Lectin Mimics for Glycobiology Research: Pradimicins are rare examples of small molecules that can specifically recognize a particular carbohydrate (D-mannose) in water, much like protein lectins. nih.gov This makes them invaluable tools for studying the roles of mannose-containing glycans in health and disease, a field known as glycobiology. researchgate.net
Broad-Spectrum Antivirals: The mechanism of targeting highly conserved mannose glycans on viral envelopes is a promising strategy for developing broad-spectrum antiviral drugs that could be effective against a range of glycosylated viruses, such as HIV, Hepatitis C (HCV), and potentially others. nih.govcsic.es
Rational Drug Design and Combination Therapies: A deeper understanding of the binding mechanism and resistance profiles will enable the rational design of next-generation inhibitors with improved properties. nih.govacs.org Furthermore, their unique mechanism of action makes them attractive candidates for use in combination with other drugs to achieve synergistic effects and combat resistance.
The journey of this compound from a natural product to a potential therapeutic agent is a testament to the power of interdisciplinary research. Overcoming the remaining challenges through innovative chemistry, biology, and advanced analytical techniques will pave the way for new medicines and research tools based on this remarkable molecular scaffold. mdpi.com
Q & A
Q. What methodologies are recommended for the structural characterization of 4-Aminopradimicin A?
To confirm the chemical structure, researchers should employ:
- Nuclear Magnetic Resonance (NMR) : For elucidating atomic connectivity and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) : To determine molecular formula and purity.
- X-ray Crystallography : For absolute configuration analysis if crystalline samples are obtainable.
Experimental design should include triplicate measurements for reproducibility and validation against known spectral databases. Reference protocols for biological assay design (e.g., USP guidelines for purity testing) ensure methodological rigor .
Q. How should researchers design initial bioactivity screens for this compound?
Begin with in vitro susceptibility assays against target pathogens (e.g., fungal or bacterial strains):
- Use a dose-response curve to determine minimum inhibitory concentrations (MICs).
- Include positive controls (e.g., established antifungals) and negative controls (solvent-only).
- Follow USP guidelines for biological assay validation, ensuring standardized inoculum preparation and endpoint determination .
Q. What statistical approaches are essential for analyzing dose-response data in bioactivity studies?
- Apply nonlinear regression models (e.g., log-dose vs. response) to calculate IC₅₀/EC₅₀ values.
- Use ANOVA or t-tests to compare experimental groups, with post-hoc corrections for multiple comparisons.
- Report confidence intervals and standard deviations to quantify uncertainty. Data should align with AP Chemistry standards for hypothesis-driven analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Replicate experiments under identical conditions (e.g., pH, temperature, solvent systems) to isolate variables.
- Conduct meta-analyses to identify trends across datasets, accounting for differences in assay protocols (e.g., broth microdilution vs. agar diffusion).
- Evaluate structural analogs to determine if impurities or isomerization affect activity. Reference guidelines for critical data evaluation in pharmaceutical research .
Q. What strategies are effective for investigating the molecular target of this compound?
- Affinity chromatography : Use immobilized this compound to capture binding proteins from pathogen lysates.
- CRISPR-Cas9 knockouts : Identify genes essential for susceptibility by screening mutant libraries.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with putative targets. These methods require validation via orthogonal techniques (e.g., isothermal titration calorimetry) .
Q. How should researchers design studies to assess resistance mechanisms against this compound?
- Perform serial passage assays under sub-inhibitory concentrations to induce resistance.
- Sequence resistant strains to identify mutations in target genes or efflux pump regulators.
- Use transcriptomics (RNA-seq) to profile overexpression of detoxification pathways. Experimental workflows must adhere to ethical standards for antimicrobial resistance studies .
Q. What methodologies validate the synergism of this compound with other antimicrobial agents?
- Apply checkerboard assays to calculate fractional inhibitory concentration indices (FICIs).
- Use time-kill curves to assess bactericidal/fungicidal effects over 24–48 hours.
- Statistical analysis should follow AP Chemistry guidelines for interpreting combinatorial effects, including Bliss independence or Loewe additivity models .
Data Reporting and Reproducibility
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
- Document reaction conditions (e.g., solvent purity, catalyst loading, temperature) in line with IUPAC standards.
- Provide raw spectral data (NMR, HRMS) in supplementary materials.
- Use open-source platforms (e.g., Zenodo) to share datasets and protocols, addressing NIH/NIAMDD guidelines for data transparency .
Q. What criteria define robust structure-activity relationship (SAR) studies for this compound derivatives?
- Synthesize analogs with systematic modifications (e.g., substituent changes, stereoisomers).
- Correlate bioactivity with computational models (e.g., molecular docking, QSAR).
- Validate predictions via in vitro/in vivo testing, ensuring alignment with USP validation protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
